molecular formula C8H17Cl2N5 B2418299 (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride CAS No. 2230807-46-0

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride

Cat. No.: B2418299
CAS No.: 2230807-46-0
M. Wt: 254.16
InChI Key: RJIAIYQAEBUGPT-UHFFFAOYSA-N
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Description

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride is a compound that features a triazole ring and a piperidine ring. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while nucleophilic substitution on the piperidine ring can yield various substituted piperidines .

Scientific Research Applications

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    (1-(1H-1,2,3-Triazol-4-yl)piperidin-4-yl)methanamine: Similar structure but with a different triazole isomer.

    (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)ethanamine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of the triazole and piperidine rings in (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride provides it with distinct chemical and biological properties. This compound’s ability to form multiple non-covalent interactions makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

[1-(1H-1,2,4-triazol-5-yl)piperidin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5.2ClH/c9-5-7-1-3-13(4-2-7)8-10-6-11-12-8;;/h6-7H,1-5,9H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIAIYQAEBUGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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